molecular formula C7H13N3S B8379806 N1-methyl-N1-(5-methylthiazol-2-yl)ethane-1,2-diamine

N1-methyl-N1-(5-methylthiazol-2-yl)ethane-1,2-diamine

Cat. No.: B8379806
M. Wt: 171.27 g/mol
InChI Key: IMPJCXXAZKJPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-methyl-N1-(5-methylthiazol-2-yl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C7H13N3S and its molecular weight is 171.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

N'-methyl-N'-(5-methyl-1,3-thiazol-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C7H13N3S/c1-6-5-9-7(11-6)10(2)4-3-8/h5H,3-4,8H2,1-2H3

InChI Key

IMPJCXXAZKJPLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)N(C)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 512 mg (4.0 mmol) of N,5-dimethylthiazol-2-amine, 352 mg (8.8 mmol, 60% strength in mineral oil) of sodium hydride and 2-bromoethylamine hydrobromide with DMF (10 ml) was stirred for 2 h at RT. The mixture was then poured into water and extracted with DCM. The organic phase was dried over MgSO4, filtered and evaporated under a vacuum. 232 mg (1.4 mmol, 34%) of N1-methyl-N1-(5-methylthiazol-2-yl)ethane-1,2-diamine were obtained by CC (DCM/EtOH/conc. aq. NH4—OH soln. 5:1:0.06) with the residue.
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DCM EtOH
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512 mg
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352 mg
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2-bromoethylamine hydrobromide
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10 mL
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0 (± 1) mol
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